![molecular formula C14H10BrClN2O B5852826 N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B5852826.png)
N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide, commonly known as BRD7678, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.
Aplicaciones Científicas De Investigación
BRD7678 has been used in a variety of scientific research applications, including cancer research, immunology, and neurobiology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the anti-tumor activity of other chemotherapeutic agents. In immunology, BRD7678 has been used to study the role of N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide proteins in the regulation of immune cell function, and to develop new immunotherapeutic strategies. In neurobiology, BRD7678 has been used to investigate the role of N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide proteins in the development and function of the nervous system.
Mecanismo De Acción
BRD7678 binds to the bromodomain of N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide proteins, preventing their interaction with acetylated histones and other transcriptional co-factors. This results in the inhibition of gene expression, particularly of genes that are involved in cell proliferation and survival. The mechanism of action of BRD7678 is similar to other N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide inhibitors, such as JQ1 and I-N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide762.
Biochemical and Physiological Effects:
BRD7678 has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in some cancer cell lines. It has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin and gemcitabine. In immunology, BRD7678 has been shown to modulate the function of immune cells, such as T cells and macrophages, and to enhance their anti-tumor activity. In neurobiology, BRD7678 has been shown to affect the development and function of the nervous system, particularly in the regulation of synaptic plasticity and memory formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BRD7678 in lab experiments include its potency, specificity, and availability. It has been extensively characterized in the literature, and is commercially available from several vendors. However, the limitations of using BRD7678 include its potential toxicity and off-target effects, which may vary depending on the cell type and experimental conditions. It is important to carefully optimize the concentration and duration of treatment, and to use appropriate controls and assays to validate the results.
Direcciones Futuras
There are several future directions for the use of BRD7678 in scientific research. One direction is to further investigate its mechanism of action and specificity, particularly in the context of different cell types and disease models. Another direction is to develop new derivatives and analogs of BRD7678 with improved potency and selectivity. Additionally, BRD7678 could be used in combination with other compounds, such as immune checkpoint inhibitors or epigenetic modifiers, to enhance their therapeutic efficacy. Finally, BRD7678 could be used in preclinical studies to evaluate its potential as a therapeutic agent for cancer and other diseases.
Métodos De Síntesis
The synthesis of BRD7678 has been reported in the literature. The method involves the reaction of 5-bromo-2-pyridinylamine with 4-chlorophenylacrylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
Propiedades
IUPAC Name |
(E)-N-(5-bromopyridin-2-yl)-3-(4-chlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O/c15-11-4-7-13(17-9-11)18-14(19)8-3-10-1-5-12(16)6-2-10/h1-9H,(H,17,18,19)/b8-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQZSISVCHYYPB-FPYGCLRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24803452 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.